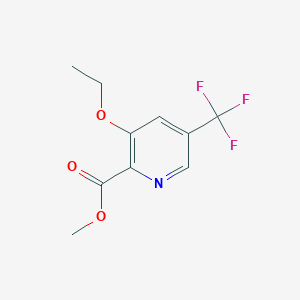
Methyl 3-ethoxy-5-(trifluoromethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethoxy-5-(trifluoromethyl)picolinate: is a chemical compound characterized by its molecular structure, which includes a trifluoromethyl group and an ethoxy group attached to a picolinic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-ethoxypyridine-5-carboxylic acid as the starting material.
Esterification: The carboxylic acid group is then converted to its methyl ester form using methanol in the presence of a catalyst like sulfuric acid or an acid chloride reagent.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process, where the reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some industrial processes may employ continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the ethoxy group to an ethyl ester.
Reduction: Reduction reactions may involve the reduction of the trifluoromethyl group, although this is less common.
Substitution: Substitution reactions can occur at the picolinate core, where various nucleophiles can replace the ethoxy or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may use hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Ethyl esters of the corresponding acids.
Reduction Products: Reduced forms of the trifluoromethyl group.
Substitution Products: Various substituted picolinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-ethoxy-5-(trifluoromethyl)picolinate is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in various diseases, including its use as a precursor in drug synthesis. Industry: The compound is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which Methyl 3-ethoxy-5-(trifluoromethyl)picolinate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity and selectivity towards specific enzymes or receptors. The exact molecular pathways depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Methyl 3-ethoxy-5-(trifluoromethyl)aniline: This compound shares a similar structure but differs in the presence of an aniline group instead of a picolinate group.
Methyl 3-ethoxy-5-(trifluoromethyl)pyrazole: Another related compound with a pyrazole core instead of a picolinate core.
Uniqueness: Methyl 3-ethoxy-5-(trifluoromethyl)picolinate is unique due to its combination of the trifluoromethyl group and the picolinate moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H10F3NO3 |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
methyl 3-ethoxy-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-7-4-6(10(11,12)13)5-14-8(7)9(15)16-2/h4-5H,3H2,1-2H3 |
Clave InChI |
IAKBVEBLKACLTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=CC(=C1)C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
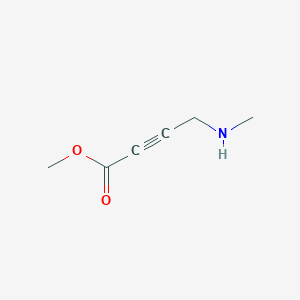
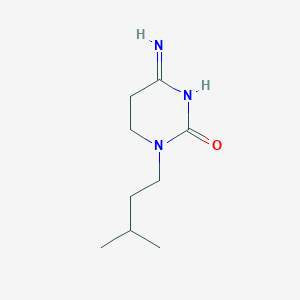
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
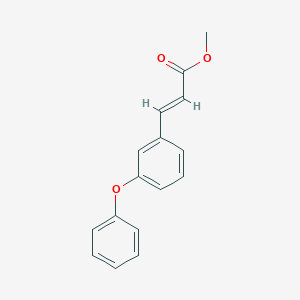
![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
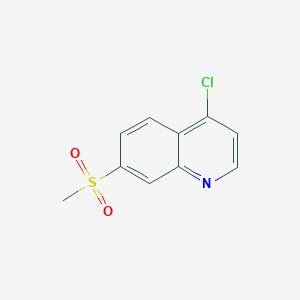
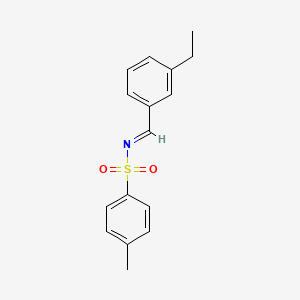
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)

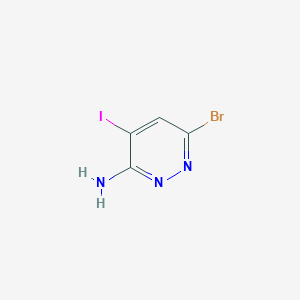

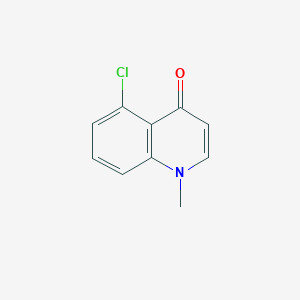
![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)
